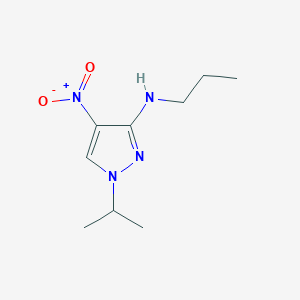
4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is synthesized through a specific method that involves the reaction of certain chemicals.
Aplicaciones Científicas De Investigación
4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine has been found to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent. It has also been found to have antimicrobial properties and has shown promising results in the treatment of infectious diseases. In agriculture, 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests and has shown to be environmentally friendly. In materials science, this compound has been studied for its potential use in the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine is not yet fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antimicrobial effects through the inhibition of certain enzymes and proteins in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine has anti-inflammatory and antimicrobial effects. It has been found to inhibit the production of certain inflammatory cytokines and to have bactericidal activity against a wide range of pathogens. Additionally, this compound has been found to have low toxicity and does not have any significant adverse effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine is its versatility. This compound can be used in various fields of scientific research and has potential applications in medicine, agriculture, and materials science. Additionally, this compound has low toxicity and does not have any significant adverse effects on the body. However, one of the limitations of this compound is its relatively high cost. Further optimization of the synthesis method is needed to reduce the cost of production.
Direcciones Futuras
There are several future directions for the research on 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine. In medicine, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential use as an anti-inflammatory agent. Additionally, studies are needed to determine the safety and efficacy of this compound in humans. In agriculture, further studies are needed to determine the effectiveness of this compound as a pesticide and its potential impact on the environment. In materials science, further studies are needed to determine the potential use of this compound in the synthesis of novel materials. Overall, the research on 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine has promising potential for various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine involves the reaction of 4-nitro-1-propan-2-ylpyrazole-3-carboxylic acid with propylamine in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-Nitro-1-propan-2-yl-N-propylpyrazol-3-amine as a yellow solid. This synthesis method has been extensively studied and optimized to achieve high yields of the desired product.
Propiedades
IUPAC Name |
4-nitro-1-propan-2-yl-N-propylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-4-5-10-9-8(13(14)15)6-12(11-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXWGHXXTSXEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN(C=C1[N+](=O)[O-])C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

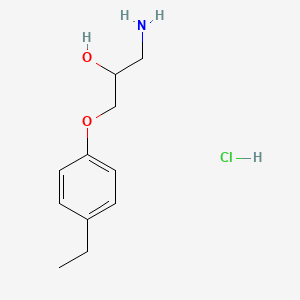
![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)
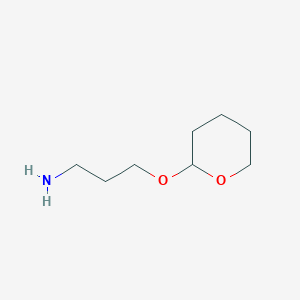
![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)
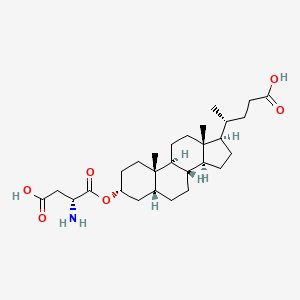

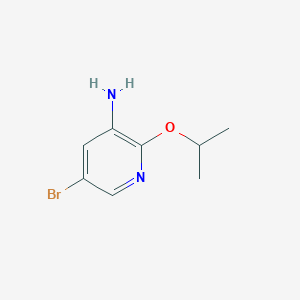
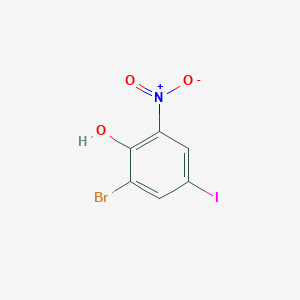
![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)
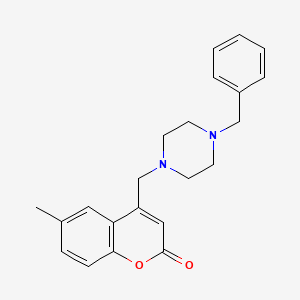
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/no-structure.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2372264.png)